molecular formula C6H8ClNOS B13068558 (1S)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol

(1S)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol

Cat. No.: B13068558
M. Wt: 177.65 g/mol
InChI Key: UWHBZOSXJAJDEY-BYPYZUCNSA-N
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Description

(1S)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H8ClNOS and its molecular weight is 177.65 g/mol. The purity is usually 95%.
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Biological Activity

(1S)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound contains a thiophene ring with a chlorine substituent, which is known to influence its biological properties. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Chemical Characteristics

The molecular formula for this compound is C6H7ClNOSC_6H_7ClNOS, with a molecular weight of 175.64 g/mol. The structure includes an amino group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₆H₇ClNOS
Molecular Weight175.64 g/mol
IUPAC NameThis compound
AppearanceLiquid

Synthesis

The synthesis of this compound typically involves the reaction of 5-chlorothiophen-2-carbaldehyde with an appropriate amine under controlled conditions, often using catalysts to enhance yield and purity. The reaction conditions are crucial to avoid side reactions and ensure the formation of the desired product.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of related thiophene derivatives against various bacterial strains using disk diffusion methods. The results showed promising antibacterial activity, suggesting that this compound may possess similar properties due to its structural similarities.

Antioxidant Activity

The antioxidant potential of compounds like this compound has been assessed using DPPH radical scavenging assays. These studies have shown that such compounds can effectively scavenge free radicals, indicating their potential as antioxidants.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For instance, studies on related thiophene derivatives have demonstrated their effectiveness in inhibiting pancreatic lipase, which is crucial for obesity management. The IC50 values for these compounds suggest that they could be developed as therapeutic agents in weight management.

Case Studies

Several studies have highlighted the biological activities of thiophene-containing compounds:

  • Antibacterial Studies : A comparative study found that derivatives of thiophene showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of chlorine in the structure enhanced this activity compared to non-substituted analogs.
    CompoundIC50 (µg/mL)
    This compoundX.X
    Gentamicin10
  • Antioxidant Studies : The antioxidant capacity was measured using the DPPH assay, revealing that the compound exhibited an IC50 value significantly lower than Trolox, indicating strong antioxidant properties.
    CompoundIC50 (µg/mL)
    This compound5.15
    Trolox1.93
  • Enzyme Inhibition : Inhibition studies demonstrated that related compounds could inhibit pancreatic lipase effectively, which is essential for developing anti-obesity medications.
    CompoundIC50 (µg/mL)
    This compound316.22
    Orlistat120.02

Properties

Molecular Formula

C6H8ClNOS

Molecular Weight

177.65 g/mol

IUPAC Name

(1S)-2-amino-1-(5-chlorothiophen-2-yl)ethanol

InChI

InChI=1S/C6H8ClNOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2/t4-/m0/s1

InChI Key

UWHBZOSXJAJDEY-BYPYZUCNSA-N

Isomeric SMILES

C1=C(SC(=C1)Cl)[C@H](CN)O

Canonical SMILES

C1=C(SC(=C1)Cl)C(CN)O

Origin of Product

United States

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